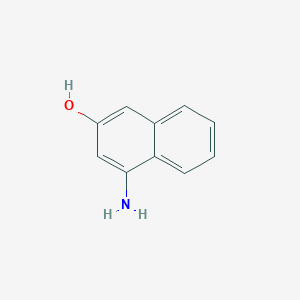

4-Aminonaphthalen-2-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVWUBNSJFILOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560310 | |

| Record name | 4-Aminonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90923-80-1 | |

| Record name | 4-Amino-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90923-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminonaphthalen 2 Ol

Precursor Synthesis Strategies Involving 4-Aminonaphthalen-2-OL

Diazotization Reactions for Aryldiazonium Salt Formation

A primary reaction pathway for this compound involves the transformation of its primary aromatic amine group into a diazonium salt. This process, known as diazotization, is a cornerstone in synthetic organic chemistry for converting aromatic amines into a wide array of other functional groups. researchgate.netmasterorganicchemistry.com The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is unstable and generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.comlkouniv.ac.in

The reaction must be conducted at low temperatures, typically between 0–5 °C, because aryldiazonium salts are generally unstable and can decompose, liberating nitrogen gas. masterorganicchemistry.comlkouniv.ac.in The mechanism involves the generation of the nitrosonium ion (N≡O⁺) from nitrous acid in the acidic medium. This electrophilic ion is then attacked by the nucleophilic nitrogen atom of the amino group on the this compound molecule. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the 4-hydroxy-naphthalen-1-yl diazonium salt. lkouniv.ac.in This resulting diazonium salt is a highly valuable intermediate, primarily used immediately in subsequent reactions without isolation due to its instability. researchgate.netmasterorganicchemistry.com

Azo Coupling Reactions with Phenolic and Amine Derivatives

The aryldiazonium salt synthesized from this compound is a weak electrophile that can react with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. lkouniv.ac.inresearchgate.net This electrophilic aromatic substitution reaction is the fundamental chemical basis for the formation of a large class of synthetic colorants known as azo dyes. cuhk.edu.hk The coupling components are typically phenols or aromatic amines, whose activating hydroxyl or amino groups make the aromatic ring sufficiently nucleophilic to react with the diazonium ion. researchgate.net

The most significant application of the azo coupling reaction involving diazotized this compound is the synthesis of azo dyes. cuhk.edu.hk The diazonium salt couples with various naphthol derivatives, phenols, anilines, and other activated aromatic systems to yield compounds with an extended conjugated system (Ar-N=N-Ar'), which is responsible for their characteristic colors. cuhk.edu.hkohsu.edu The specific color of the resulting dye is influenced by the chemical nature of both the diazo component (derived from this compound) and the coupling component, including the presence of various substituent groups. cuhk.edu.hk For instance, coupling the diazonium salt with another naphthol derivative, such as 1-amino-2-naphthol-4-sulphonic acid, can produce complex azo dyes. orientjchem.org The reaction conditions, particularly pH, are critical; coupling with phenols is typically performed under mildly alkaline conditions, while coupling with amines is carried out in weakly acidic solutions. cuhk.edu.hk

Table 1: Examples of Azo Dye Formation

| Diazo Component Precursor | Coupling Component | Resulting Azo Compound Class | Reference |

|---|---|---|---|

| This compound | Phenolic derivatives (e.g., Resorcinol) | Hydroxy-Azo Dyes | orientjchem.org |

| This compound | Naphthol derivatives (e.g., Naphthalen-2-ol) | Naphthyl-Azo Dyes | cuhk.edu.hk |

| This compound | Aromatic amines (e.g., Aniline derivatives) | Amino-Azo Dyes | researchgate.net |

| 1-Amino-2-naphthol-4-sulphonic acid | Resorcinol | Sulfonated Azo Dyes | orientjchem.org |

The versatility of this compound and its derivatives extends to the synthesis of more complex molecules like Azo-Schiff base ligands. These ligands are of significant interest in coordination chemistry as they can form stable complexes with various transition metals. utq.edu.iqresearchgate.net The synthesis can be conceptualized in a multi-step process. First, an azo dye is formed using a diazotized amine and a coupling component that also contains a reactive carbonyl group or an amino group. Subsequently, this intermediate undergoes a condensation reaction to form the azomethine (C=N) linkage characteristic of a Schiff base. researchgate.net

For example, a synthetic strategy could involve coupling a diazotized aminobenzaldehyde with this compound. The resulting azo compound, now bearing both a hydroxyl group and an aldehyde group, could then be condensed with a primary amine to form the final Azo-Schiff base ligand. Alternatively, a pre-formed Schiff base containing a diazotizable amino group can be subjected to diazotization and then coupled with a suitable partner like this compound. researchgate.net These ligands possess multiple donor sites (e.g., the nitrogen atoms of the azo and azomethine groups, and the oxygen of the hydroxyl group) for coordinating with metal ions. utq.edu.iq

Condensation Reactions for Heterocycle Formation

The amino and hydroxyl groups of this compound can participate in condensation reactions to form various heterocyclic structures. These reactions typically involve the reaction of the aminonaphthol with a bifunctional reagent, leading to the formation of a new ring fused to the naphthalene (B1677914) system. This is a key strategy for building complex, polycyclic molecules from relatively simple precursors. semanticscholar.orgnih.gov A notable example is the synthesis of benzo[a]phenoxazinium salts through the condensation of aminonaphthols with nitrosoanilines or nitrosonaphthylamines. uminho.pt

A specific and important application of aminonaphthols in heterocyclic synthesis is the creation of the dibenzo[b,f] georganics.sksigmaaldrich.comoxazepine core structure, which is found in pharmacologically active compounds. uni-rostock.de Research has demonstrated a base-promoted, metal-free protocol for synthesizing dibenzo[b,f] georganics.sksigmaaldrich.comoxazepin-11-amines. uni-rostock.dersc.org In this transformation, ortho-amino-substituted naphthalenols, such as 1-aminonaphthalen-2-ol (an isomer of the title compound), serve as suitable starting materials. uni-rostock.de

The reaction involves the condensation of the aminonaphthol with a substituted 2-fluorobenzonitrile. The process is typically promoted by a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc) at elevated temperatures. uni-rostock.de The mechanism is proposed to proceed via an initial nucleophilic aromatic substitution of the fluorine atom by the phenoxide (formed from the hydroxyl group under basic conditions), followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the seven-membered oxazepine ring. rsc.org This methodology provides an efficient route to complex polycyclic heteroaromatic compounds. uni-rostock.de

Table 2: Synthesis of Dibenzo-oxazepine Derivatives

| Naphthol Substrate | Benzonitrile Substrate | Base | Product Class | Reference |

|---|---|---|---|---|

| 1-Aminonaphthalen-2-ol | 2-Fluorobenzonitrile | K₃PO₄ | Naphtho[1,2-b]benzo[f] georganics.sksigmaaldrich.comoxazepin-12-amine | uni-rostock.de |

| 3-Aminonaphthalen-2-ol | 2-Fluorobenzonitrile | K₃PO₄ | Naphtho[2,3-b]benzo[f] georganics.sksigmaaldrich.comoxazepin-12-amine | uni-rostock.de |

| 2-Aminophenol | 2-Fluorobenzonitrile | K₃PO₄ | Dibenzo[b,f] georganics.sksigmaaldrich.comoxazepin-11-amine | uni-rostock.de |

| 2-Aminopyridin-3-ol | 2-Fluorobenzonitrile | K₃PO₄ | Benzo[f]pyrido[3,2-b] georganics.sksigmaaldrich.comoxazepin-10-amine | uni-rostock.de |

Benzo[a]phenoxazinium Chloride Synthesis

The synthesis of benzo[a]phenoxazinium chlorides, a class of compounds with applications as near-infrared (NIR) fluorescent probes, can be achieved through the condensation of this compound (also referred to as 5-aminonaphthalen-2-ol) with various nitrosophenol derivatives. uminho.ptuminho.ptmdpi.com The core reaction involves refluxing the aminonaphthol and a nitrosophenol hydrochloride in a suitable solvent, such as ethanol (B145695), often in the presence of a catalytic amount of concentrated hydrochloric acid. uminho.ptmdpi.com

The general synthetic approach is outlined below:

A solution of a nitrosophenol derivative in ethanol is treated with this compound and a small amount of concentrated hydrochloric acid. uminho.pt

The mixture is heated under reflux for a specified period, during which the condensation and cyclization occur to form the benzo[a]phenoxazinium chloride structure. uminho.ptmdpi.com

The reaction progress can be monitored by thin-layer chromatography (TLC). uminho.pt

Microwave irradiation has been explored as an alternative to conventional heating to optimize reaction conditions. uminho.pt Studies have shown that using ethanol as a solvent under microwave conditions can lead to excellent yields with significantly reduced reaction times compared to conventional heating methods. uminho.pt For instance, the reaction of nitrosophenol with this compound in ethanol under microwave irradiation can be completed in as little as 3 minutes. uminho.pt

The versatility of this synthesis allows for the introduction of various substituents onto the final benzo[a]phenoxazinium scaffold by using appropriately derivatized aminonaphthols and nitrosophenols. mdpi.commdpi.com For example, the amine group of this compound can be alkylated prior to the condensation reaction to produce N-substituted benzo[a]phenoxazinium chlorides. mdpi.com

Table 1: Synthesis of Benzo[a]phenoxazinium Chlorides via Conventional Heating

| Starting Materials | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrosophenol 6 + 5-Aminonaphthalen-2-ol 1 | Ethanol | 9 | 96 | uminho.pt |

| Nitrosophenol 6 + Derivative 2 | Ethanol | 15.3 | 86 | uminho.pt |

| Nitrosophenol 6 + Derivative 4a | Ethanol | 150 | 34 | uminho.pt |

| Nitrosophenol 6 + Derivative 4b | Ethanol | 280 | 45 | uminho.pt |

| Nitrosophenol 6 + Derivative 4c | DMF | 120 | 38 | uminho.pt |

| Nitrosophenol 6 + Derivative 5 | Ethanol | 10 | 90 | uminho.pt |

Pyrimidine (B1678525) Derivative Synthesis

The chemical scaffold of this compound serves as a valuable starting material for the synthesis of various pyrimidine derivatives. Research has demonstrated that 1-aminonaphthalen-2-ol hydrochloride (an isomeric form of this compound) can be condensed with different isothiocyanatoketones to generate a library of pyrimidine-containing compounds. niscpr.res.inresearchgate.net

This synthetic strategy involves the reaction of the amino group of the aminonaphthol with the isothiocyanate group, followed by cyclization with the ketone moiety to form the pyrimidine ring. This method is part of a broader approach to synthesize a number of pyrimidine derivatives by reacting various amines with isothiocyanatoketones. niscpr.res.inresearchgate.net The resulting compounds have been evaluated for various biological activities, highlighting the utility of aminonaphthols in medicinal chemistry. niscpr.res.inresearchgate.net

Naphtho[2,3-d]oxazole Synthesis

The synthesis of the naphtho[2,3-d]oxazole heterocyclic system can be achieved using aminonaphthol isomers as key precursors. Specifically, 3-aminonaphthalen-2-ol has been utilized in a condensation reaction with bromoacetic acid, mediated by polyphosphoric acid, to produce a bromomethylated naphtho[2,3-d]oxazole derivative. uminho.pt This resulting functionalized naphthoxazole has been explored as a photocleavable protecting group for carboxylic acids. uminho.pt

Other synthetic routes to the related naphtho[2,3-d]oxazole-4,9-dione core involve the reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride derivatives at elevated temperatures. nih.gov More advanced methods include a cascade oxazole-benzannulation of ortho-alkynylamidoarylketones, which allows for the preparation of a wide variety of substituted naphtho[2,3-d]oxazoles. nih.gov

Advanced Synthetic Routes for Naphthalene Derivatives Utilizing Amino-Naphthols

Electroreductive Coupling and Rearrangement Processes

Electrosynthesis offers a powerful and green alternative for constructing complex organic molecules. oaepublish.com In the context of aminonaphthol synthesis, electroreductive coupling combined with subsequent rearrangement processes represents an advanced strategy for creating substituted naphthalene derivatives. oaepublish.comacs.org

Electroreduction of Phthalimides to Aminonaphthalen-1-ols

A notable advanced synthetic route involves the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds to produce 4-aminonaphthalen-1-ols. acs.orgnih.gov This process is typically carried out in a divided electrochemical cell using platinum electrodes. oaepublish.com The reaction proceeds in the presence of trimethylsilyl (B98337) chloride (TMSCl). oaepublish.comacs.org

The initial electrochemical coupling product undergoes a subsequent acid-catalyzed rearrangement upon treatment with an acid like trifluoroacetic acid (TFA) to yield the final 4-aminonaphthalen-1-ol products. acs.orgnih.govbeilstein-journals.org This method is significant as it constructs the aminonaphthol skeleton through a C-C bond-forming reaction and a subsequent rearrangement, providing access to substituted naphthalene cores that are of interest as potentially bioactive molecules. oaepublish.com

Product Selectivity Control via N-Substituents on Phthalimides

A key feature of the electroreductive coupling of phthalimides is the ability to control the regioselectivity of the final rearranged product by modifying the substituent on the nitrogen atom of the phthalimide (B116566) starting material. oaepublish.comacs.org The nature of this N-substituent dictates which of two possible isomers of the substituted 4-aminonaphthalen-1-ol is preferentially formed. acs.org

Research findings, supported by density functional theory (DFT) calculations, indicate the following selectivity:

Bulky N-substituents on the phthalimide favor the formation of 3-substituted 4-aminonaphthalen-1-ols . oaepublish.comacs.org

Less bulky N-substituents selectively lead to the formation of 2-substituted 4-aminonaphthalen-1-ols . oaepublish.comacs.org

This selectivity is attributed to the preferred pathway of protonation (O-protonation vs. N-protonation) of an amide group in the silyl (B83357) ketene (B1206846) acetal (B89532) intermediate during the acid-catalyzed rearrangement step. acs.org This level of control enhances the synthetic utility of the method, allowing for the targeted synthesis of specific isomers.

Table 2: Product Selectivity in Electroreductive Coupling Based on N-Substituent

| N-Substituent on Phthalimide | Steric Bulk | Preferred Product | Reference |

|---|---|---|---|

| R group | Bulky | 3-substituted 4-aminonaphthalen-1-ol | oaepublish.comacs.org |

| R group | Less Bulky | 2-substituted 4-aminonaphthalen-1-ol | oaepublish.comacs.org |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in constructing complex molecular architectures. For aminonaphthalene derivatives, catalysts based on palladium, copper, and chromium have proven effective in forging new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Three-Component Reactions

Palladium catalysis is a powerful tool for multi-component reactions, enabling the efficient assembly of complex molecules from simple precursors. While direct three-component reactions involving this compound are not extensively documented, the principles are well-established with related structures. For instance, a palladium-catalyzed three-component reaction of 2-alkynylbromobenzene, 2-alkynylaniline, and an electrophile can produce diverse 11H-indeno[1,2-c]quinolines. rsc.org This methodology demonstrates the capacity of palladium to orchestrate a cascade of bond formations, tolerating a wide array of functional groups. rsc.org

Another relevant example is the synthesis of α-arylglycine derivatives through a palladium-catalyzed enantioselective three-component reaction of aryl boronic acids, sulfonamides, and glyoxylic acid. frontiersin.org The mechanism involves the formation of a cationic palladium(II) species, which facilitates transmetallation with the boronic acid and subsequent stereoselective transfer of the aryl group to an imine intermediate. frontiersin.org The use of Pd(II) precursors with labile ligands, such as trifluoroacetate, is crucial for achieving high reactivity. frontiersin.org

These examples underscore the potential for developing similar palladium-catalyzed three-component strategies that could incorporate this compound to generate novel, structurally complex arylamine derivatives.

Copper-Catalyzed Amine-Substituted Naphthalene Synthesis

Copper catalysts are widely employed for the synthesis of amine-substituted naphthalenes due to their rich redox chemistry, accessing Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states. thieme-connect.comscispace.com This versatility allows for reactions to proceed through either one-electron radical pathways or two-electron organometallic pathways. scispace.com

A notable application is the copper-catalyzed asymmetric [4+1] annulation of yne-allylic esters with arylamines to produce axially chiral arylpyrroles. nih.gov In this context, 8-aminonaphthalen-2-ol, an isomer of the title compound, was found to be an effective substrate, highlighting the importance of the hydroxyl group in controlling the reaction's enantioselectivity, likely through hydrogen bonding interactions. nih.gov

Further methods for synthesizing amine-substituted naphthalenes include the reaction of 1,4-diarylbuta-1,3-diynes with cyclic amines in the presence of a copper chloride catalyst. sorbonne-universite.fr The proposed mechanism involves an initial intermolecular hydroamination, followed by copper coordination and an intramolecular amination process, culminating in reductive elimination to yield the product. sorbonne-universite.fr Additionally, a one-pot cyclization of 4-(2-bromophenyl)but-2-enoates using copper cyanide provides an efficient route to 1-aminonaphthalene-2-carboxylates in excellent yields. thieme-connect.com

| Reactants | Catalyst/Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Yne-allylic esters + Aryl amines (e.g., 8-aminonaphthalen-2-ol) | Copper Catalyst | Axially Chiral Arylpyrroles | Hydroxyl group on the aminonaphthol is critical for enantioselectivity. | nih.gov |

| 1,4-Diarylbuta-1,3-diynes + Cyclic amines | Copper Chloride | Amino-substituted Naphthalenes | Proceeds via hydroamination and intramolecular amination. | sorbonne-universite.fr |

| 4-(2-Bromophenyl)but-2-enoates | Copper Cyanide (CuCN) | 1-Aminonaphthalene-2-carboxylates | Efficient one-pot cascade reaction with excellent yields. | thieme-connect.com |

| 2-Bromoacetophenone + Amides + Terminal alkynes | Copper Iodide / NaOH | Naphthalen-1-amines | A 6-endo-dig cyclization process in water. | thieme-connect.com |

Chromium-Salen Catalyzed Oxidative Cross-Coupling

Chromium-salen complexes are effective catalysts for the aerobic oxidative cross-coupling of aminonaphthalenes with phenols and naphthols. nsf.govresearchgate.net This method utilizes air as a benign oxidant at room temperature, offering a sustainable route to unsymmetrical biaryls. nsf.gov The reaction between N,N-dimethyl-2-aminonaphthalene and 2-naphthol (B1666908), catalyzed by a Cr-salen complex, demonstrates this transformation. nsf.gov

Mechanistic studies suggest a process involving an outer-sphere oxidation of the aminonaphthalene by an active oxo-Cr(V) species. nsf.govresearchgate.net This is followed by a nucleophilic attack from the phenol (B47542) or naphthol coupling partner. nsf.gov Interestingly, the reaction's outcome can be influenced by the steric properties of the reactants. While many couplings yield a single C-C coupled product, reactions involving aminonaphthalene and sterically unhindered phenols can produce a mixture of both C-C and C-O coupled products. nsf.govresearchgate.net

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | Room Temperature | Higher yield compared to elevated or 0°C temperatures. | nsf.gov |

| Oxidant | Air | Serves as an effective and sustainable oxidant. | nsf.gov |

| Phenol Partner | Sterically unencumbered phenols | Can lead to a mixture of C-C and C-O coupled products. | nsf.gov |

| Mechanism | Outer-sphere oxidation | The aminonaphthalene is oxidized, followed by nucleophilic attack. | nsf.gov |

Cyclization Reactions for Substituted Naphthalenes

Cyclization reactions are a cornerstone for the synthesis of the naphthalene core. Gold-catalyzed carbocyclization of alkyne-tethered diazo compounds is a modern approach to creating multi-functionalized naphthalene derivatives under mild conditions. researchgate.netnih.gov The key step in this cascade is the formation of a vinyl gold carbene intermediate. researchgate.net The resulting products, such as functionalized nitrones, can be subsequently converted into various naphthalenol analogues, including 4-aminonaphthalen-1-ol derivatives. nih.gov

Another strategy involves the electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds. beilstein-journals.org Following this coupling, subsequent treatment with acid can lead to the formation of 3- and 2-substituted 4-aminonaphthalen-1-ols. beilstein-journals.org The synthesis of substituted naphthalenes can also be achieved through the base-induced cyclization of 2-alkynylnaphthalen-1-amines, which proceeds via a nucleophilic 5-endo-dig cyclization of an N-anion intermediate. chim.it

One-Step Synthesis Protocols for Biaryl Systems

The creation of biaryl systems in a single step is highly desirable for synthetic efficiency. A metal-free, one-pot protocol for synthesizing unsymmetric 1,1'-biaryl-2,2'-diamines has been developed through the reaction of 2-naphthols with aryl hydrazines. ccspublishing.org.cn This reaction, performed under solvent-free conditions, yields the desired biaryl diamine and, notably, also produces the ortho-aminated byproduct, 1-amino-2-naphthol. ccspublishing.org.cn The reaction is sensitive to electronic effects; 2-naphthols with electron-donating groups react to form the biaryl product, whereas those with strong electron-withdrawing groups may only yield the ortho-aminated product. ccspublishing.org.cn

Another one-pot method for creating polyaryl systems is the photoinitiated reaction between the anion of an aminonaphthol and a dihalobenzene. conicet.gov.ar For example, the reaction between the anion of 2-aminonaphthalene and 1-bromo-4-iodobenzene (B50087) can produce the disubstituted triaryl amine in a single step, with arylation occurring at the C1 position. conicet.gov.ar

General Reaction Mechanisms of this compound and its Derivatives

The reactions of aminonaphthols and their derivatives are governed by several key mechanistic pathways.

Metal-Carbene Intermediates: In gold-catalyzed cyclizations of alkyne-tethered diazo compounds, the reaction proceeds through a 6-endo-dig carbocyclization. researchgate.net This initially forms a gold π-complex with the alkyne, which then cyclizes to generate a key vinyl gold carbene intermediate that drives the subsequent transformations toward the naphthalene product. researchgate.net

Outer-Sphere Oxidation: For chromium-salen catalyzed cross-couplings, the proposed mechanism involves the oxidation of the aminonaphthalene partner via an outer-sphere electron transfer with an oxo-Cr(V) species. nsf.gov This generates a radical cation on the aminonaphthalene, which is then attacked by the nucleophilic phenol partner. nsf.gov For less hindered phenols, an alternative inner-sphere electron transfer may occur. nsf.gov

Radical and Anionic Pathways: In electroreductive couplings, the mechanism can follow two potential paths. beilstein-journals.org A radical pathway involves a one-electron reduction of the starting material to form a radical anion, which then adds to an acceptor molecule. beilstein-journals.org Alternatively, an anionic pathway involves a two-electron reduction to form a dianion that acts as the nucleophile. beilstein-journals.org In photoinitiated SRN1 reactions for biaryl synthesis, the mechanism involves the generation of a radical anion from the substrate, which then fragments and couples with a nucleophile. conicet.gov.ar

Aryne Intermediates: Some copper-catalyzed three-component reactions are presumed to proceed through an aryne intermediate. chim.it For example, a triflate starting material can be converted to an aryne, which then interacts with a copper-acetylide complex and an amine source to form the final substituted naphthalene product. chim.it

Electrophilic and Nucleophilic Substitution Processes

The electronic properties of this compound make it susceptible to both electrophilic and nucleophilic attacks. The amino and hydroxyl groups are strong activating groups, directing electrophiles to specific positions on the naphthalene ring. Conversely, the compound can also act as a nucleophile or be transformed into intermediates that react with nucleophiles.

Electrophilic Substitution: The -OH and -NH2 groups are ortho-, para-directing. In this compound, the positions ortho and para to these activating groups are C1, C3, and C5. The hydroxyl group at C2 and the amino group at C4 strongly activate the ring towards electrophilic attack. The position of substitution is determined by the combined directing effects of both groups and steric factors. For instance, in electrophilic substitution reactions like diazo coupling, the hydroxyl group can direct an incoming diazonium salt to the para-position if available, or to an ortho position. jksus.org For this compound, the C1 and C3 positions are particularly activated. The C1 position is ortho to the -OH group and meta to the -NH2 group, while the C3 position is ortho to both groups, making it highly electron-rich and a likely site for electrophilic attack.

Nucleophilic Substitution and Addition: While direct nucleophilic aromatic substitution on the electron-rich naphthalene ring is challenging, this compound can participate in nucleophilic reactions through its functional groups or after conversion to a more reactive intermediate. The amino group is nucleophilic and can react with various electrophiles. mdpi.com

Furthermore, oxidation of the aminonaphthol can generate an electrophilic intermediate, such as an imino-quinone species, which then readily reacts with nucleophiles. For example, the electrochemical oxidation of the related 1-aminonaphthalen-2-ol generates 1-iminonaphthalen-2(1H)-one. researchgate.netprotocols.io This electrophilic intermediate can then undergo a Michael addition reaction with nucleophiles like arylsulfinic acids, leading to substitution on the naphthalene ring. researchgate.netnih.gov A similar pathway can be postulated for this compound.

Research has also demonstrated the synthesis of substituted 1-aminonaphthalene-2-carboxylates via a cascade cyclization, showcasing the versatility of aminonaphthalene precursors in complex transformations that involve nucleophilic attack. thieme-connect.com

| Reaction Type | Reagent/Condition | Product Type | Research Finding |

| Electrophilic Substitution | Diazonium Salts | Azo-coupled product | The hydroxyl group directs incoming electrophiles, leading to the formation of azo dyes. jksus.org |

| Nucleophilic Addition (following oxidation) | Arylsulfinic Acids (after electrochemical oxidation) | 3-Sulfonyl-4-aminonaphthalen-2-ol (postulated) | Electro-generated imino-quinones from aminonaphthols act as Michael acceptors for nucleophiles like arylsulfinic acids. researchgate.netnih.gov |

| Nucleophilic Attack by Amino Group | Acylating agents (e.g., in Sugasawa reaction) | N-acylated or C-acylated products | The amino group can act as a nucleophile, although C-acylation ortho to the amine can be achieved under specific Lewis acid conditions. mdpi.com |

Oxidation and Reduction Pathways

The aminonaphthol structure is sensitive to redox conditions. The presence of both amino and hydroxyl groups makes the naphthalene ring electron-rich and susceptible to oxidation, while reduction reactions typically target derivatives of the parent compound to generate the aminonaphthol.

Oxidation: The oxidation of aminonaphthols is a key transformation. Electrochemical studies on the related compound Acid Orange 7, an azo dye, reveal that both its oxidation and reduction can surprisingly lead to the same redox couple: 1-iminonaphthalen-2(1H)-one and 1-aminonaphthalen-2-ol. researchgate.netprotocols.io This indicates that the oxidation of the aminonaphthol moiety proceeds via the formation of a quinone-imine intermediate. This intermediate is generated through a process involving the loss of electrons and protons. For this compound, oxidation would likely form 4-aminonaphthalene-1,2-dione or its tautomeric imino-quinone form. Further oxidation can lead to ring-opening and degradation of the molecule. researchgate.net

Reduction: this compound can be formed via the reduction of other naphthalene derivatives. A common synthetic route involves the reduction of nitronaphthalenes. solubilityofthings.com For instance, the reduction of a corresponding dinitro- or nitro-hydroxynaphthalene would yield the aminonaphthol. Another significant pathway is the reductive cleavage of azo dyes. For example, the degradation of the dye 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonate has been reported to yield 1-aminonaphthalen-2-ol as one of the products, a process that involves the reduction of the azo linkage (-N=N-). acs.org

| Pathway | Starting Material | Key Intermediate/Product | Research Context |

| Oxidation | This compound | 4-Aminonaphthalene-1,2-dione (or tautomer) | Electrochemical studies show that aminonaphthols oxidize to quinone-imine species. researchgate.netprotocols.io |

| Reduction | Azo dye containing the aminonaphthol moiety | This compound | Reductive cleavage of the azo bond in dyes is a known pathway to form aminonaphthols. acs.org |

| Reduction | Nitronaphthalene derivative | This compound | The reduction of nitro groups is a standard method for synthesizing aromatic amines. solubilityofthings.com |

Bucherer Reaction Considerations

The Bucherer reaction is a reversible chemical reaction that converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. organicreactions.orgwikipedia.org Conversely, the retro-Bucherer reaction transforms a naphthylamine back into a naphthol. spcmc.ac.in This reaction is of significant industrial importance for the synthesis of dye intermediates. organicreactions.org

Given that this compound possesses both a hydroxyl (naphthol) and an amino (naphthylamine) group, the Bucherer reaction is highly relevant.

From Naphthol to Amine: this compound could theoretically be synthesized from 2,4-dihydroxynaphthalene by reacting it with ammonia and sodium bisulfite. This would involve the selective amination of one of the two hydroxyl groups.

From Amine to Naphthol (Retro-Bucherer): The amino group at the C4 position of this compound could potentially be converted to a hydroxyl group by heating with an aqueous bisulfite solution, yielding 2,4-dihydroxynaphthalene.

Interconversion: The reversibility of the reaction means that an equilibrium can be established between the aminonaphthol and the corresponding dihydroxynaphthalene or diaminonaphthalene, depending on the reaction conditions (presence of ammonia or water). wikipedia.org

A practical application of this reaction is seen in multi-step syntheses where a readily available naphthol is converted to a naphthylamine to allow for subsequent reactions. For example, 2-naphthol is often converted to 2-naphthylamine (B18577) via the Bucherer reaction as an initial step in the synthesis of more complex molecules. mdpi.com

| Transformation | Reactant | Reagents | Product | Reaction Name |

| Amination | 2,4-Dihydroxynaphthalene | NH3, NaHSO3 | This compound | Bucherer Reaction |

| Hydroxylation | This compound | H2O, NaHSO3 (heat) | 2,4-Dihydroxynaphthalene | Retro-Bucherer Reaction |

Carbene Intermediate Formation and Transformations

While this compound itself is not typically a precursor for generating carbenes, its amino group makes it an excellent nucleophile for reacting with carbenes or carbene equivalents. Recent advances in organic chemistry have focused on metal-free catalytic reactions that utilize safe and stable surrogates for hazardous diazo compounds to generate carbene-like reactivity.

One such approach is the organocatalytic N-H insertion reaction using α-carbonyl sulfoxonium ylides as carbene surrogates. rsc.orgnih.gov In this type of transformation, a chiral phosphoric acid catalyst activates the sulfoxonium ylide, which then reacts with a nucleophile. Studies have shown that various aryl amines, including the structurally related 8-aminonaphthalen-2-ol, can serve as effective nucleophiles in these reactions. rsc.org

The proposed mechanism does not involve a free carbene. Instead, the chiral phosphoric acid protonates the ylide, making it more electrophilic. The amino group of the aminonaphthol then attacks the α-carbon, leading to the formation of a new C-N bond and the elimination of dimethyl sulfoxide. This provides a pathway to synthesize α-amino esters derived from the aminonaphthol scaffold with high enantioselectivity. rsc.orgnih.gov This methodology represents a modern, metal-free approach to functionalizing the amino group of compounds like this compound through a process analogous to carbene insertion.

| Reaction Type | Substrates | Catalyst | Product | Key Feature |

| Asymmetric N-H Insertion | This compound (postulated), α-carbonyl sulfoxonium ylide | Chiral Phosphoric Acid (CPA) | Enantioenriched α-amino ester of the aminonaphthol | Metal-free reaction using a stable carbene surrogate; the aminonaphthol acts as the nucleophile. rsc.orgnih.gov |

Structure Activity Relationship Sar and Mechanistic Biological Studies

Pharmacological Activity Assessment

The pharmacological profile of derivatives based on the 4-Aminonaphthalen-2-OL structure has been explored through various in vitro and in silico methods. These studies aim to understand how these compounds interact with biological targets at a molecular level.

Enzyme Activity Modulation

Derivatives of the naphthol scaffold have been shown to modulate the activity of several key enzymes. For instance, certain aminobenzylnaphthols, which are synthesized from 2-naphthol (B1666908), have been identified through in silico investigations as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation nih.gov. Additionally, studies on other amino-naphthalene derivatives have included cyclooxygenase (COX) assays to evaluate their anti-inflammatory potential, indicating an interaction with the enzymes involved in the prostaglandin synthesis pathway frontiersin.org.

Further research into naphthalene-based structures has revealed inhibitory activity against bacterial enzymes. Specifically, derivatives of naphthalene-N-sulfonyl-D-glutamic acid were found to inhibit MurD and MurE ligases in E. coli, which are essential enzymes for the synthesis of the bacterial cell wall nih.gov.

Receptor Binding Affinity and Selectivity

The ability of this compound derivatives to bind to specific biological receptors has been a subject of computational and experimental studies. In silico predictions for aminobenzylnaphthols suggest potential inhibitory activity against the Adenosine A1 receptor (ADORA1) and the E3 ubiquitin-protein ligase TRIM24 nih.gov.

Furthermore, derivatives of the structurally related tetrahydronaphthalen-ol have been synthesized and evaluated for their binding affinity to dopamine receptors. Certain compounds in this class have shown a high affinity for the D3 receptor subtype, with Ki values in the low nanomolar range, suggesting that the naphthalene (B1677914) core can be adapted to achieve selective receptor binding nih.gov.

Influence on Metabolic Pathways

The interaction of naphthalene-based compounds with metabolic pathways is primarily understood through their own biotransformation. The parent compound, naphthalene, is metabolized by Cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP3A4, to form various hydroxylated metabolites, including 1-naphthol and 2-naphthol. The presence of an amino group, as in this compound, is expected to influence this metabolic process.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of aminobenzylnaphthol derivatives indicates that members of the CYP family are responsible for their oxidative metabolism nih.gov. Specifically, CYP2D6 and CYP3A4 are noted as being responsible for the metabolism of a majority of commercially available drugs, highlighting the likely metabolic pathway for novel naphthalene derivatives nih.gov. The functionalization of a drug with an amino acid moiety, a strategy used in creating some Betti base derivatives from 2-naphthol, can lead to improved delivery to target tissues and reduced toxicity nih.gov.

Antimicrobial and Anti-inflammatory Investigations

A significant body of research has been dedicated to the antimicrobial properties of compounds derived from the this compound scaffold. These studies have identified several derivatives with potent activity against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

Derivatives of 1-amidoalkyl-2-naphthols have demonstrated notable antibacterial properties. For example, specific compounds from this family have shown high potency against the Gram-positive bacterium Staphylococcus aureus, while others displayed more pronounced inhibitory effects against the Gram-negative Klebsiella pneumoniae and the Gram-positive Bacillus subtilis.

Another class of derivatives, 2-(2-amino-1, 3-Oxazol-4-yl)-4-substitutednaphthalen-1-ols, has been synthesized and screened for antimicrobial activity. These compounds showed positive results against several bacteria, including Salmonella Typhi, Escherichia coli, Shigella dysenteriae, Klebsiella pneumoniae, and Staphylococcus aureus, when tested using the agar well diffusion method. The broad biological activity of naphthoquinones, which are structurally related to naphthols, is also well-documented, with many derivatives showing antimicrobial effects.

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Amidoalkyl naphthols | Staphylococcus aureus | High potency | |

| Amidoalkyl naphthols | Klebsiella pneumoniae | Pronounced inhibitory effects | |

| Amidoalkyl naphthols | Bacillus subtilis | Pronounced inhibitory effects | |

| Oxazole derivatives of naphthol | S. Typhi, E. coli, S. dysenteriae, K. pneumoniae, S. aureus | Good activity |

Antifungal Properties

The antifungal potential of the this compound scaffold has also been realized through the study of its derivatives. The aforementioned oxazole derivatives of substituted naphthol were also tested against fungal pathogens and showed good results against Candida albicans and Aspergillus niger.

Research into a broader range of naphthol-based compounds has identified other promising antifungal agents. For example, newly synthesized 1,2,3-triazoles derived from naphthols have been evaluated for their antifungal activities. Furthermore, amphiphilic aromatic amino alcohols have demonstrated marked inhibition of standard fungal strains such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 7.8 to 312 μg/mL.

| Derivative Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Oxazole derivatives of naphthol | Candida albicans | Good activity | |

| Oxazole derivatives of naphthol | Aspergillus niger | Good activity | |

| Amphiphilic aromatic amino alcohols | Trichophyton rubrum | Marked inhibition (MIC 7.8-312 μg/mL) | |

| Amphiphilic aromatic amino alcohols | Trichophyton mentagrophytes | Marked inhibition (MIC 7.8-312 μg/mL) | |

| Amphiphilic aromatic amino alcohols | Candida albicans | Marked inhibition (MIC 7.8-312 μg/mL) |

Anti-inflammatory Response

The naphthalene scaffold is a core component of many compounds exhibiting diverse biological activities, including anti-inflammatory properties mdpi.com. Research into novel alpha- and beta-amino naphthalene derivatives has shown that incorporating azetidinyl and thiazolidinyl moieties can lead to potent anti-inflammatory effects nih.gov. In one study, specific derivatives, namely compounds 12 (an alpha-amino naphthalene derivative) and 28 (a beta-amino naphthalene derivative), demonstrated significant anti-inflammatory activity, comparable to standard drugs like phenylbutazone and naproxen nih.gov. This suggests that the position of the amino group (alpha or beta) and the nature of its substitution are critical factors in determining anti-inflammatory efficacy nih.gov.

While direct studies on this compound are scarce, the anti-inflammatory potential of aminomethyl derivatives of 2-naphthol has been a subject of investigation afribary.comgrossarchive.com. These studies aim to correlate the observed biological activity with the chemical structure, including electronic and stereochemical characteristics afribary.com. Naphtho-triazole derivatives have also shown promising anti-inflammatory effects mdpi.com. The anti-inflammatory action of such compounds is often evaluated through their ability to inhibit the activation of neutrophils or the production of pro-inflammatory cytokines like TNF-α mdpi.comresearchgate.net. Given these findings, it is plausible that this compound could serve as a foundational structure for developing new anti-inflammatory agents, though its intrinsic activity requires empirical validation.

Analgesic Effects

The investigation of naphthalene derivatives has also extended to their analgesic properties nih.gov. The same study that identified potent anti-inflammatory agents also screened for analgesic activity, indicating a potential dual-action profile for this class of compounds nih.gov. The structural modifications, such as the addition of specific heterocyclic moieties to the amino group, were crucial for the observed analgesic effects nih.gov.

Furthermore, research on related structures provides insights. For example, certain peptide toxins that modulate acid-sensing ion channels (ASICs), which are involved in pain perception, have demonstrated significant analgesic activity in acid-induced muscle pain models mdpi.com. While structurally different, this highlights that modulating specific physiological pathways can be a mechanism for analgesia. Many clinically used analgesics function by suppressing nerve action potential conduction, a property that can be influenced by a molecule's structure mdpi.com. The potential of this compound as an analgesic agent would likely depend on its ability to interact with relevant biological targets in the pain pathway, a characteristic governed by its specific arrangement of functional groups.

Neuroprotective Activity Evaluation

Naphthalene-based derivatives are increasingly being recognized for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's researchgate.netnih.gov. Several studies have shown that certain naphthalene derivatives can exhibit anti-amyloidogenic activity, inhibiting the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease researchgate.netnih.govnih.gov. For instance, a novel naphthalene derivative, compound 8 in one study, not only inhibited β-amyloid aggregation but also improved cognitive function in a transgenic mouse model of the disease nih.gov.

The mechanism of neuroprotection for these compounds is often linked to their ability to form stable complexes with Aβ species and inhibit the formation of toxic aggregates researchgate.net. While specific neuroprotective studies on this compound have not been detailed, the general activity of the naphthalene scaffold suggests it could be a valuable starting point for the design of neuroprotective agents researchgate.net.

Structure-Activity Relationship (SAR) Analysis of Naphthalene Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of naphthalene derivatives is highly dependent on the position of substituents on the fused ring system. Studies on alpha- and beta-amino naphthalene derivatives reveal that the location of the amino group significantly influences their anti-inflammatory and analgesic profiles nih.gov. For instance, potent activity was found in derivatives of both alpha- and beta-naphthalenes, suggesting that both isomers can be effectively functionalized nih.gov.

Functional Group Impact on Pharmacological Properties

The amino (-NH2) and hydroxyl (-OH) groups are fundamental to the pharmacological properties of this compound. The hydroxyl group, being a hydrogen bond donor, can significantly modify the pharmacodynamics of a molecule by facilitating interactions with biological targets like receptors or enzymes nih.gov. The introduction of a hydroxyl group can also have a pharmacokinetic effect, typically increasing water solubility and aiding elimination nih.gov. However, its bulkiness compared to a hydrogen atom can also introduce steric hindrance, potentially weakening binding affinity nih.gov.

The amino group is also a key pharmacophore. It can form hydrogen bonds and, depending on the local chemical environment, can be protonated, allowing for ionic interactions with biological targets nih.gov. For example, in studies of naphthalene-chalcone hybrids, the amino group of an amino acid in the target enzyme's active site was observed forming a hydrogen bond with the synthesized molecule nih.gov. The interplay between the electron-donating or withdrawing nature of these groups and their positioning on the aromatic naphthalene core dictates the molecule's reactivity and its ability to bind to specific biological targets.

Comparison with Structurally Similar Compounds

The biological properties of this compound can be contextualized by comparing it to structurally similar aminonaphthols.

1-Amino-2-naphthol: This isomer is a well-known compound. Its properties can differ significantly from the 4-amino-2-ol isomer due to the different positioning of the amino group. For example, 1-Amidoalkyl-2-naphthol derivatives have been investigated for a range of biological activities, including antibacterial, antiviral, and antioxidant properties mdpi.com.

1-Amino-2-naphthol-4-sulfonic acid: This compound is structurally similar to this compound but contains an additional sulfonic acid group at the 4-position biosynth.comnih.gov. This sulfonic acid group drastically increases the molecule's polarity and water solubility. This compound has been studied for its antioxidant activity, which was found to be enhanced upon complexation with organotin(IV) compounds annalsofrscb.ro. This demonstrates how the addition of a single functional group can significantly alter the primary biological activities of the parent aminonaphthol structure.

The comparison underscores that even subtle changes in the arrangement or type of functional groups on the naphthalene scaffold can lead to distinct biological and chemical profiles.

Table 1: Structure-Activity Relationship Insights for Naphthalene Derivatives

| Structural Feature | Observed Effect on Biological Activity | Example Compound Class |

|---|---|---|

| Positional Isomerism (Alpha vs. Beta Amino Group) | Both alpha and beta positions can yield potent anti-inflammatory and analgesic compounds, indicating both are viable for derivatization. | Alpha- and Beta-Amino Naphthalene Derivatives nih.gov |

| Amino Group Substitution | Incorporation of heterocyclic moieties (azetidinyl, thiazolidinyl) can significantly enhance anti-inflammatory and analgesic activities. | Substituted Amino Naphthalene Derivatives nih.gov |

| Hydroxyl Group | Acts as a key hydrogen bond donor for receptor interaction but can also introduce steric hindrance. Affects both pharmacodynamics and pharmacokinetics. | General Naphthols and Phenols nih.gov |

| Addition of Sulfonic Acid Group | Drastically increases polarity and shifts biological activity focus, for example, towards antioxidant properties. | 1-Amino-2-naphthol-4-sulfonic acid annalsofrscb.ro |

| General Substitution at Position 2 | In some naphthalene hybrids, substitution at the second position was found to increase anticancer activity. | Naphthalene-Chalcone Hybrids nih.gov |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to determine the electronic structure of molecules. These methods solve the Schrödinger equation for a given molecule to provide information about its molecular orbitals and energy levels. Such calculations would typically involve geometry optimization of the 4-Aminonaphthalen-2-OL molecule to find its most stable conformation, followed by the calculation of its electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial in predicting the outcome of chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile. For this compound, the HOMO would likely be localized over the naphthalene (B1677914) ring system, with significant contributions from the electron-donating amino (-NH2) and hydroxyl (-OH) groups. The energy of the HOMO is a key parameter in determining the ionization potential of the molecule.

The LUMO is the innermost orbital that is devoid of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity as an electrophile. In this compound, the LUMO would also be distributed over the aromatic system. The energy of the LUMO is related to the electron affinity of the molecule.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. It is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For aromatic compounds like this compound, the extent of conjugation and the nature of substituents significantly influence the HOMO-LUMO gap.

Table 1: Theoretical Frontier Molecular Orbital Data

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| This compound | Not Available | Not Available | Not Available | Not Available |

As no specific computational studies for this compound were found, this table is presented as a template for the type of data that would be generated from such an analysis.

The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It is defined as the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.

f+(r): Indicates the propensity of a site for a nucleophilic attack (attack by an electron-rich species). This is related to the distribution of the LUMO.

f-(r): Indicates the propensity of a site for an electrophilic attack (attack by an electron-poor species). This is related to the distribution of the HOMO.

f0(r): Indicates the propensity of a site for a radical attack.

For this compound, a Fukui function analysis would identify specific carbon and heteroatoms on the naphthalene ring that are most susceptible to different types of chemical attack. The presence of the amino and hydroxyl groups would significantly influence the local reactivity, directing electrophilic attacks to specific positions on the aromatic rings.

Table 2: Theoretical Reactivity Indices

| Compound | Parameter | Value |

| This compound | Electronegativity (χ) | Not Available |

| Chemical Hardness (η) | Not Available | |

| Global Electrophilicity Index (ω) | Not Available |

This table illustrates the type of reactivity indices that would be calculated from the HOMO and LUMO energies, which are currently unavailable for this compound.

Reactivity Indices

Global Hardness (η) and Softness (σ)

Global hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A higher value of hardness indicates greater stability and lower reactivity. Conversely, global softness (σ), which is the reciprocal of hardness, signifies the ease with which a molecule can undergo electronic changes. For this compound, these parameters are crucial in predicting its stability and reactivity.

Global Electrophilicity Index (ω)

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. This index is particularly useful for predicting the electrophilic nature of a compound in reactions.

Electronegativity (χ)

Electronegativity (χ), in the context of conceptual DFT, represents the power of a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential and provides a fundamental measure of the molecule's electron-attracting tendency.

Electron Transfer Parameters (ΔN, ω-, ω+)

The fraction of electrons transferred (ΔN) from an interacting molecule to this compound can be estimated to predict the direction of charge transfer in a reaction. Furthermore, the electrodonating (ω-) and electroaccepting (ω+) powers provide a more nuanced view of the molecule's capacity to donate or accept electronic charge, respectively.

Dipole Moment (μ)

Interactive Data Table of Calculated Quantum Chemical Parameters for this compound

| Parameter | Symbol | Value | Unit |

| Global Hardness | η | Data not available | eV |

| Global Softness | σ | Data not available | eV⁻¹ |

| Global Electrophilicity Index | ω | Data not available | eV |

| Electronegativity | χ | Data not available | eV |

| Electron Donating Power | ω- | Data not available | eV |

| Electron Accepting Power | ω+ | Data not available | eV |

| Fraction of Electrons Transferred | ΔN | Data not available | - |

| Dipole Moment | μ | Data not available | Debye |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, transition states, and the energies involved in chemical transformations.

Density Functional Theory (DFT) for Reaction Pathways

DFT calculations can be employed to explore the mechanisms of reactions involving this compound. By modeling the reactants, intermediates, transition states, and products, it is possible to determine the most energetically favorable reaction pathways. For instance, in reactions such as electrophilic or nucleophilic substitutions on the naphthalene ring, DFT can elucidate the step-by-step process, including the identification of the rate-determining step. This theoretical approach provides a molecular-level understanding of the reaction dynamics, which is often challenging to obtain through experimental methods alone.

Kinetic Isotope Effect (KIE) in Mechanistic Studies

The Kinetic Isotope Effect (KIE) is a powerful tool in computational and experimental chemistry used to elucidate reaction mechanisms by observing the change in reaction rate upon isotopic substitution. It compares the rate of a reaction with a reactant containing a lighter isotope (kL) to the rate of the same reaction with a reactant containing a heavier isotope (kH). This effect arises from the differences in mass, which influence the vibrational frequencies of chemical bonds.

While KIE is a fundamental technique for investigating rate-determining steps and the structure of transition states in chemical reactions, specific studies detailing the kinetic isotope effect for reactions directly involving this compound are not prominently available in current literature. Theoretically, KIE studies could be applied to understand mechanisms such as enzymatic oxidation of the hydroxyl group or electrophilic substitution on the naphthalene ring. For instance, substituting a hydrogen atom with deuterium at a position involved in bond cleavage during the rate-limiting step would be expected to produce a primary KIE, significantly slowing the reaction. This would confirm the breaking of that specific C-H bond in the transition state.

Transition State Analysis and Energy Profiles

Transition state analysis is a cornerstone of computational chemistry for mapping the mechanistic pathways of chemical reactions. It involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the energy profile of the reaction, which includes the energies of reactants, intermediates, transition states, and products. This analysis provides critical information about the feasibility of a proposed mechanism and its activation energy.

For this compound, computational methods like Density Functional Theory (DFT) could be employed to model its reactions, such as oxidation, polymerization, or its role in multicomponent reactions like the Betti reaction, which involves naphthols. While specific transition state analyses for this compound are not detailed in the available research, studies on the isomerization pathways of naphthalene and the reaction mechanisms of its derivatives provide a framework for how such analyses would be conducted mdpi.comacs.org. A theoretical study would involve mapping the potential energy surface to identify the lowest energy path from reactants to products, thereby elucidating the reaction's mechanism and kinetics.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns of a compound with a biological target.

While direct molecular docking studies focused exclusively on this compound are limited, extensive research has been conducted on structurally similar aminonaphthol and naphthol derivatives, often referred to as Betti bases or aminobenzylnaphthols nih.govresearchgate.netresearchgate.netbohrium.com. These studies provide valuable insights into how the aminonaphthol scaffold interacts with various biological targets, such as enzymes and proteins involved in cancer pathways.

Prediction of Binding Affinity

Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable and favorable interaction. Molecular docking simulations for various naphthol-2-ol derivatives have shown significant binding affinities for several important biological targets. For instance, novel compounds containing a naphthol-2-ol skeleton exhibited binding energies ranging from -9.08 to -10.08 kcal/mol against histone deacetylase 2 (HDACs-2) ekb.eg. Another study on a different β-Naphthol derivative reported a strong binding affinity of -10.8 kcal/mol with an α-glucosidase protein model researchgate.net. These findings suggest that the naphthol scaffold, a core component of this compound, is a promising framework for designing potent inhibitors.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Novel Naphthol-2-ol Derivatives | HDACs-2 | -9.08 to -10.08 | ekb.eg |

| β-Naphthol Derivative | α-glucosidase | -10.8 | researchgate.net |

| Aminobenzylnaphthols (MMZ compounds) | CDK2 | Not specified | nih.gov |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives | Tubulin (Colchicine binding site) | Not specified | researchgate.net |

Protein-Substrate Interaction Analysis

Beyond predicting binding energy, molecular docking elucidates the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking or π-cation interactions. For derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol, docking studies revealed key interactions within the colchicine binding site of tubulin researchgate.net. The analysis highlighted hydrogen bonding and π-cation interactions as crucial for stabilizing the complex, thereby contributing to the compound's antiproliferative activity researchgate.net. Such analyses are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

Simulation Studies

Molecular Dynamics Simulation (MDS) for Molecular Behavior

Molecular Dynamics (MD) simulation is a computational method used to study the physical movement of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, offering insights into conformational changes, protein flexibility, and the stability of ligand-protein complexes that are not apparent from static docking models.

In the context of this compound and its derivatives, MD simulations serve to validate the stability of docking poses and to explore the dynamic nature of the protein-ligand interactions. Studies on aminobenzylnaphthols have employed MD simulations to confirm that the ligand forms a stable complex with its target protein, such as Cyclin-Dependent Kinase 2 (CDK2) or Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.govresearchgate.net. These simulations can predict that the compound remains stably bound within the active site throughout the simulation period, reinforcing the docking results and providing a more realistic model of the molecular interactions in a physiological environment researchgate.net.

Corrosion Inhibition Mechanism Studies on Metal Surfaces

Theoretical investigations using computational methods like Density Functional Theory (DFT) are crucial for understanding the interaction between corrosion inhibitors and metal surfaces at a molecular level. researchgate.net Such studies provide valuable insights into the electronic properties and adsorption behavior of inhibitor molecules, which are key to their protective function. For aminonaphthalene derivatives, the presence of heteroatoms (nitrogen and oxygen) and the aromatic naphthalene ring are of significant interest for their potential as effective corrosion inhibitors. researchgate.netresearchgate.net

The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net Computational studies on 4-Amino-naphthalene-1-ol (4ANO) have explored its adsorption on an Fe (111) surface. researchgate.netjeires.com The adsorption process is facilitated by the presence of electron-rich centers in the molecule, such as the nitrogen of the amino group and the oxygen of the hydroxyl group, as well as the π-electrons of the naphthalene ring.

Quantum chemical parameters derived from DFT calculations help in elucidating the adsorption mechanism. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the iron atom, enhancing the adsorption process. researchgate.net Conversely, a lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also strengthen the inhibitor-metal bond through back-donation. researchgate.net

The following table presents key quantum chemical parameters calculated for 4-Amino-naphthalene-1-ol (4ANO) and related naphthalene derivatives from a comparative study. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-Amino-naphthalene-1-ol (4ANO) | -5.123 | -1.456 | 3.667 |

| Naphthalene-4-diamine (N4D) | -5.231 | -1.321 | 3.910 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.011 | -2.012 | 2.999 |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -5.098 | -1.987 | 3.111 |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | -4.876 | -2.112 | 2.764 |

Binding energy is a direct measure of the strength of the interaction between the inhibitor molecule and the metal surface. researchgate.net A higher binding energy signifies a more stable and stronger adsorption, which is indicative of better corrosion inhibition performance. researchgate.net Computational simulations allow for the calculation of this energy, providing a quantitative assessment of the inhibitor's potential.

In a study of naphthalene derivatives on an Fe (111) surface, 4-Amino-naphthalene-1-ol (4ANO) was found to exhibit a high binding energy, suggesting a strong and favorable interaction with the iron surface. researchgate.netresearchgate.netjeires.com This strong binding is a key factor contributing to its robust corrosion inhibition properties. researchgate.netresearchgate.netjeires.com The calculation of binding energy typically involves determining the total energy of the inhibitor-metal system and subtracting the energies of the isolated inhibitor molecule and the metal surface. researchgate.net

The table below shows the calculated binding energies for 4-Amino-naphthalene-1-ol (4ANO) and other naphthalene derivatives on an Fe (111) surface. researchgate.net

| Inhibitor Molecule | Binding Energy (kcal/mol) |

| 4-Amino-naphthalene-1-ol (4ANO) | -152.3 |

| Naphthalene-4-diamine (N4D) | -145.1 |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -139.8 |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -121.5 |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | -118.9 |

The significantly high negative binding energy for 4ANO underscores its strong adsorption tendency on the iron surface, which is a desirable characteristic for an effective corrosion inhibitor. researchgate.netresearchgate.net

While detailed computational studies on the specific influence of various environmental factors on the inhibition efficiency of 4-Amino-naphthalene-1-ol are limited in the available literature, it is well-established that factors such as pH, temperature, and the presence of other chemical species can significantly affect the performance of corrosion inhibitors. researchgate.net

Applications in Advanced Materials and Specialized Fields

Advanced Material Development

The development of advanced materials hinges on the ability to design and synthesize molecules with specific, predictable properties. The naphthalene (B1677914) core of 4-Aminonaphthalen-2-OL provides a robust, aromatic, and electronically active platform. The attached amino and hydroxyl groups offer sites for further chemical modification, allowing for the fine-tuning of its electronic and optical characteristics. This versatility positions it and its derivatives as promising candidates for the creation of next-generation materials.

The extended π-conjugated system of the naphthalene rings is fundamental to the electronic behavior of its derivatives. Compounds built upon this scaffold are explored for their potential as organic semiconductors, components in conductive polymers, and active elements in electronic devices. The presence of electron-donating groups like the amino and hydroxyl moieties on this compound can modulate the electron density of the aromatic system. This influences key electronic parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for determining a material's charge transport capabilities and its potential use in applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Naphthalene derivatives are well-known for their fluorescent properties, and aminonaphthols are of particular interest due to their unique photochemical behaviors. The interplay between the acidic hydroxyl group and the basic amino group can lead to complex optical phenomena, including excited-state proton transfer (ESPT). This property makes them highly sensitive to their local environment, such as solvent polarity and pH. Consequently, derivatives of this compound are investigated for their potential as fluorescent probes and sensors. By modifying the core structure, researchers can develop materials that exhibit specific responses—such as a change in fluorescence color or intensity—in the presence of certain ions, molecules, or environmental conditions, making them valuable for chemical sensing and bio-imaging applications.

Corrosion Inhibition Technology

The protection of metals from corrosion is a critical industrial challenge, and organic molecules, particularly those containing heteroatoms and aromatic rings, have proven to be effective inhibitors. Naphthalene derivatives are a significant class of such inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.

Naphthalene derivatives function as corrosion inhibitors primarily through the adsorption of their molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (like nitrogen and oxygen in this compound) with lone pairs of electrons and the π-electrons of the aromatic naphthalene rings. elsevierpure.com These electrons can be shared with the vacant d-orbitals of the metal, forming a coordinate bond that anchors the inhibitor molecule to the surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.

Research into various naphthalene derivatives demonstrates their effectiveness. A study investigating several aminonaphthalene compounds on iron surfaces revealed significant variations in inhibition efficiency based on their molecular structure. researchgate.net For instance, compounds like 4-Amino-naphthalene-1-ol (4ANO) showed strong corrosion inhibition properties due to favorable interactions and high binding energy with the iron surface. researchgate.net The effectiveness of these compounds is often evaluated using electrochemical techniques, which show that naphthalene derivatives can retard both anodic (metal dissolution) and cathodic (corrosion-related reduction) reactions, classifying them as mixed-type inhibitors. elsevierpure.comiau.ir

Below is a data table summarizing the findings of a theoretical study on the corrosion inhibition properties of various naphthalene derivatives on an Fe (111) surface, highlighting key quantum parameters that correlate with their protective capabilities. researchgate.net

| Compound Name | Binding Energy (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) | Inhibition Character |

| 4-Amino-naphthalene-1-ol (4ANO) | -1.82 | 3.31 | 1.65 | Strong Inhibition |

| Naphthalene-4-diamine (N4D) | -1.75 | 3.39 | 1.69 | Promising Inhibition |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -1.68 | 3.54 | 1.77 | Promising Inhibition |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -1.55 | 2.89 | 1.44 | Weaker Inhibition |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | -1.48 | 2.76 | 1.38 | Weaker Inhibition |

Data sourced from a 2024 study on naphthalene derivatives. researchgate.net

The rational design of more effective corrosion inhibitors is guided by understanding the relationship between molecular structure and inhibitory performance. nih.gov Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate quantum chemical parameters that predict a molecule's effectiveness. researchgate.netdergipark.org.tr

Key parameters for inhibitor design include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. dergipark.org.tr

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests the molecule can accept electrons from the metal, which also strengthens the inhibitor-metal bond. dergipark.org.tr

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher reactivity and better inhibition performance. dergipark.org.tr

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. dergipark.org.tr

By computationally screening and modifying naphthalene-based structures, such as by introducing different functional groups, researchers can optimize these parameters to create inhibitors with superior performance for specific metals and environments. researchgate.netnih.gov This approach accelerates the development of new, highly effective corrosion control technologies.

Precursor in Complex Organic Synthesis

The structural features of this compound—a rigid aromatic core functionalized with both a nucleophilic amino group and a phenolic hydroxyl group—make it a valuable and versatile starting material, or precursor, in multi-step organic synthesis.

Chemists utilize such bifunctional compounds as building blocks to construct more complex molecular architectures. The amino group can readily participate in reactions to form amides, imines, or be used in coupling reactions, while the hydroxyl group can be converted into ethers, esters, or used in reactions that build heterocyclic rings. The ability to selectively react one group while leaving the other intact (or protected) provides a powerful strategy for assembling intricate target molecules.